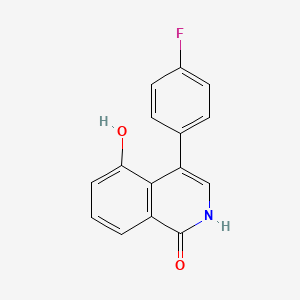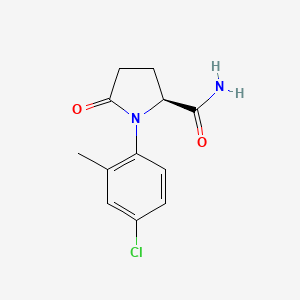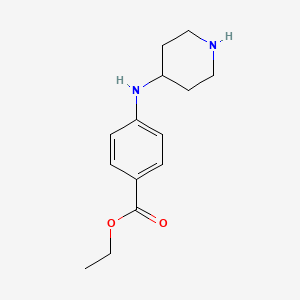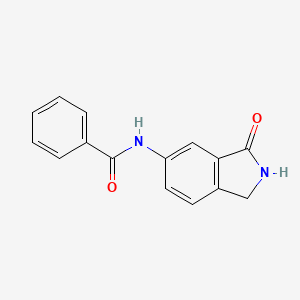
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a fluorophenyl group and a hydroxy group attached to the isoquinoline core
Méthodes De Préparation
The synthesis of 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reagent, where 4-fluorophenylmagnesium bromide is reacted with an appropriate isoquinoline derivative under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
4-(4-Fluorophenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
4-(4-Nitrophenyl)-5-hydroxyisoquinolin-1(2H)-one: Similar structure but with a nitro group instead of fluorine. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different substituents.
Propriétés
Numéro CAS |
656234-22-9 |
|---|---|
Formule moléculaire |
C15H10FNO2 |
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-4-9(5-7-10)12-8-17-15(19)11-2-1-3-13(18)14(11)12/h1-8,18H,(H,17,19) |
Clé InChI |
WTLAULGHXYPXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















